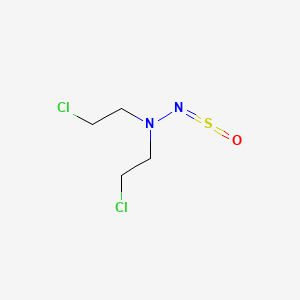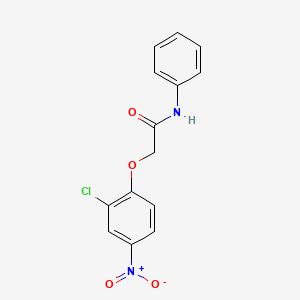
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Etherification: 2-chloro-4-nitrophenol is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid.
Amidation: Finally, 2-(2-chloro-4-nitrophenoxy)acetic acid is reacted with aniline to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 2-(2-Amino-4-nitrophenoxy)-n-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Chloro-4-nitrophenoxy)acetic acid and aniline.
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
- 4-Chloro-2-nitrophenol
Comparison:
- 2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar in structure but lacks the phenylacetamide moiety, making it less versatile in medicinal applications.
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride: More reactive due to the presence of the acyl chloride group, making it useful for further chemical modifications.
- 4-Chloro-2-nitrophenol: Lacks the acetamide group, which limits its applications in drug development compared to 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide.
Properties
CAS No. |
31191-22-7 |
|---|---|
Molecular Formula |
C14H11ClN2O4 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-8-11(17(19)20)6-7-13(12)21-9-14(18)16-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
InChI Key |
FQSWRXFTMLLUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
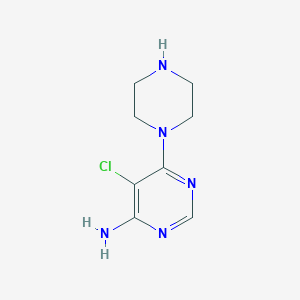
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)

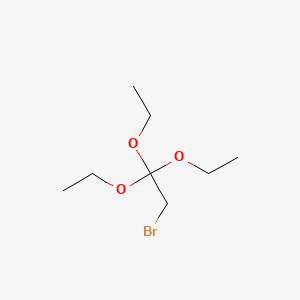
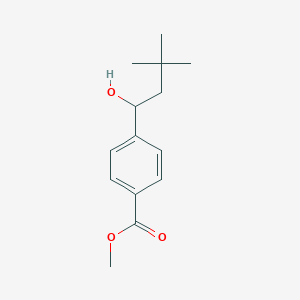
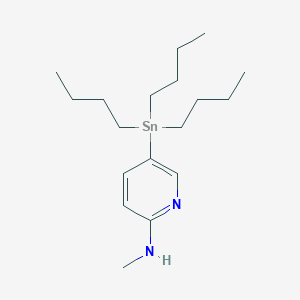
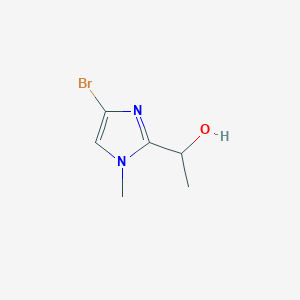
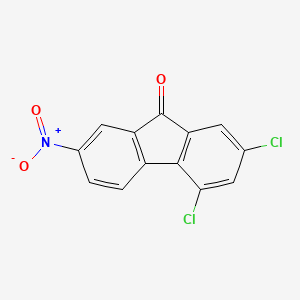

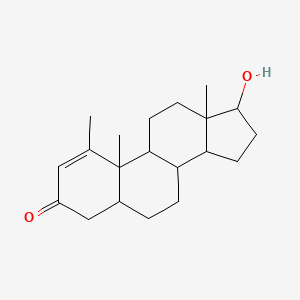
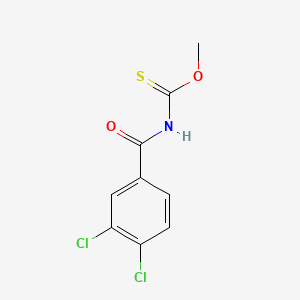
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
